N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclobutyl-N-methylserine
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Overview
Description
3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid is a derivative of alanine, an amino acid. This compound is characterized by its complex structure, which includes a cyclobutoxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is primarily used in peptide synthesis and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid typically involves multiple steps:
Protection of the amino group: The amino group of alanine is protected using the Fmoc group.
Introduction of the cyclobutoxy group: This step involves the reaction of the protected alanine with cyclobutanol under specific conditions to introduce the cyclobutoxy group.
Final deprotection: The Fmoc group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch processing: For small to medium-scale production.
Continuous flow synthesis: For large-scale production, offering better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield oxides or hydroxyl derivatives.
Reduction: Can yield simpler amino acid derivatives.
Substitution: Can yield various substituted derivatives.
Scientific Research Applications
3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a building block.
Biology: Used in studies involving protein structure and function.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The Fmoc group plays a crucial role in protecting the amino group during synthesis, ensuring the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-alanine: Similar structure but lacks the cyclobutoxy group.
Fmoc-glycine: Similar protecting group but different amino acid backbone.
Fmoc-valine: Similar protecting group but different side chain.
Uniqueness
3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other biochemical applications .
Properties
Molecular Formula |
C23H25NO5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-cyclobutyloxy-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C23H25NO5/c1-24(21(22(25)26)14-28-15-7-6-8-15)23(27)29-13-20-18-11-4-2-9-16(18)17-10-3-5-12-19(17)20/h2-5,9-12,15,20-21H,6-8,13-14H2,1H3,(H,25,26) |
InChI Key |
RPMBLUMVBPIBDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(COC1CCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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